4-(acetylamino)-5-chloro-2-methoxy-N-phenylbenzamide
Overview
Description
4-(acetylamino)-5-chloro-2-methoxy-N-phenylbenzamide is an organic compound with a complex structure that includes an acetylamino group, a chloro substituent, a methoxy group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxy-N-phenylbenzamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-5-chloro-2-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions, such as with sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(acetylamino)-5-hydroxy-2-methoxy-N-phenylbenzamide.
Reduction: 4-amino-5-chloro-2-methoxy-N-phenylbenzamide.
Substitution: 4-(acetylamino)-5-methoxy-2-methoxy-N-phenylbenzamide.
Scientific Research Applications
4-(acetylamino)-5-chloro-2-methoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-5-chloro-2-methoxy-N-(4-methylphenyl)benzamide
- 4-(acetylamino)-5-chloro-2-methoxy-N-(4-fluorophenyl)benzamide
- 4-(acetylamino)-5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
4-(acetylamino)-5-chloro-2-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence its reactivity and binding interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(20)18-14-9-15(22-2)12(8-13(14)17)16(21)19-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOKFYBZDAZCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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